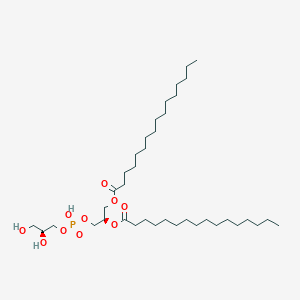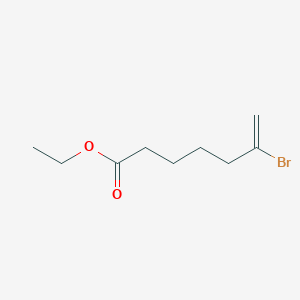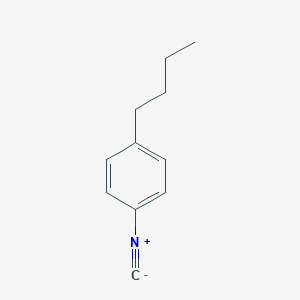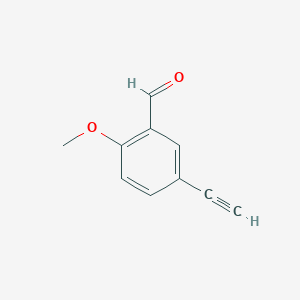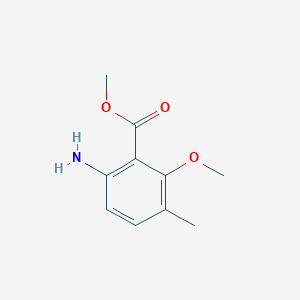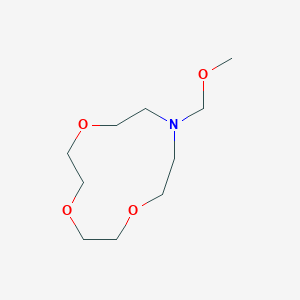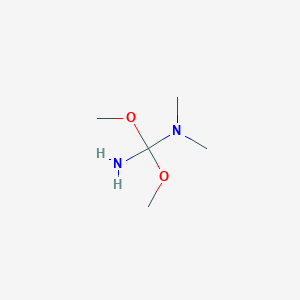![molecular formula C8H11N3 B116342 6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine CAS No. 142425-83-0](/img/structure/B116342.png)
6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine, commonly known as CPB, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB is a bicyclic compound that contains a pyridine ring fused with a cyclopentene ring. The compound has a molecular formula of C10H12N2 and a molecular weight of 160.22 g/mol.
Mécanisme D'action
The mechanism of action of CPB is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects through various pathways, including the inhibition of protein kinase C, the activation of the Nrf2/ARE pathway, and the modulation of the PI3K/Akt/mTOR signaling pathway.
Effets Biochimiques Et Physiologiques
CPB has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of protein kinase C, which plays a critical role in cell proliferation, differentiation, and apoptosis. CPB has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms against oxidative stress and inflammation. Additionally, CPB has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, survival, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
CPB has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to have low toxicity in animal models. Additionally, CPB has been shown to possess a broad range of therapeutic applications, making it a versatile compound for scientific research. However, CPB also has some limitations for lab experiments. The compound has poor solubility in water, which can make it challenging to administer in animal models. Additionally, the mechanism of action of CPB is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on CPB. One area of research could focus on the development of novel synthesis methods for CPB that improve its solubility and bioavailability. Another area of research could focus on elucidating the mechanism of action of CPB, which could provide insight into its therapeutic applications. Additionally, future research could investigate the potential of CPB as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Méthodes De Synthèse
CPB can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid or an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. Other methods include the reductive amination of pyridine-3,4-dione with cyclopentadiene and the cyclization of N-(2-bromoethyl)pyridin-3-amine with cyclopentadiene.
Applications De Recherche Scientifique
CPB has shown potential therapeutic applications in various scientific research studies. The compound has been studied for its antitumor, anti-inflammatory, and neuroprotective effects. CPB has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. The compound has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, CPB has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
142425-83-0 |
|---|---|
Nom du produit |
6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine |
Formule moléculaire |
C8H11N3 |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-diamine |
InChI |
InChI=1S/C8H11N3/c9-6-4-11-7-3-1-2-5(7)8(6)10/h4H,1-3,9H2,(H2,10,11) |
Clé InChI |
UEHZWXHOFWQYCU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CN=C2C1)N)N |
SMILES canonique |
C1CC2=C(C(=CN=C2C1)N)N |
Synonymes |
5H-Cyclopenta[b]pyridine-3,4-diamine,6,7-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



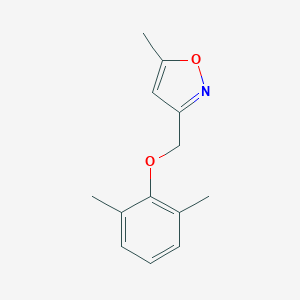
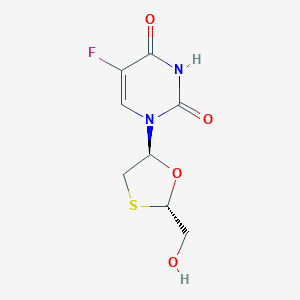
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
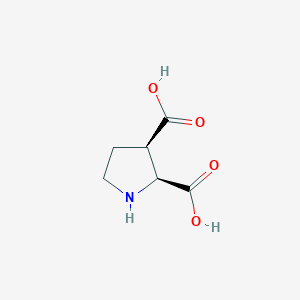
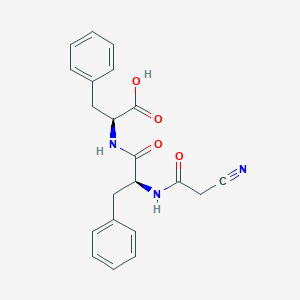
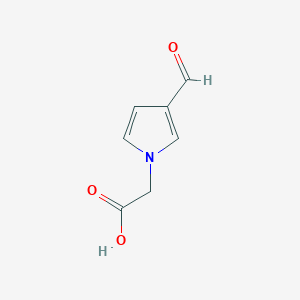
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
